![molecular formula C15H11ClN4O2S2 B250641 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including the ability to inhibit cell migration and proliferation, making it a promising candidate for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of Rho GTPases, which are proteins that play a key role in cell migration and proliferation. By inhibiting these proteins, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide can effectively block the migration and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cell migration and proliferation, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its use.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide. One area of research could be focused on developing more targeted therapies based on the compound's mechanism of action. Another area of research could be focused on developing new synthetic methods for the compound, which could make it easier to produce in larger quantities. Additionally, more research could be done to explore the compound's potential applications in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is a multi-step process that involves the reaction of several different chemical compounds. One of the key steps in the synthesis involves the reaction of 5-chloro-2-aminobenzothiazole with thionyl chloride to form 5-chloro-2-chlorosulfonylbenzothiazole. This compound is then reacted with 2-methoxybenzamide and thiourea to form the final product, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. One of the key areas of research has been the compound's ability to inhibit cell migration and proliferation. Studies have shown that N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide can effectively inhibit the migration of cancer cells, which is a key step in the metastasis of cancer.
Eigenschaften
Molekularformel |
C15H11ClN4O2S2 |
|---|---|
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H11ClN4O2S2/c1-22-11-5-3-2-4-8(11)14(21)18-15(23)17-12-9(16)6-7-10-13(12)20-24-19-10/h2-7H,1H3,(H2,17,18,21,23) |
InChI-Schlüssel |
HRVFTKNEWCFUKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




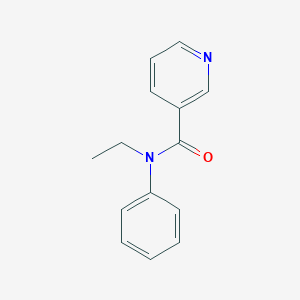
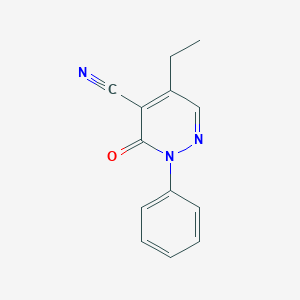
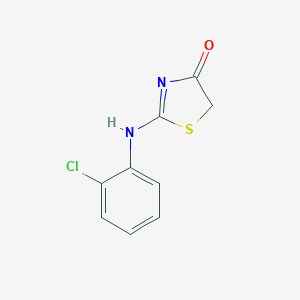
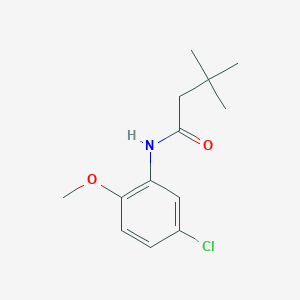

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)
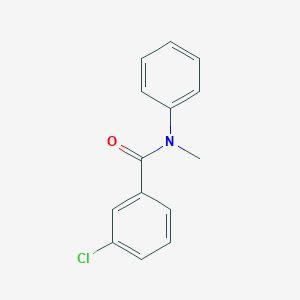

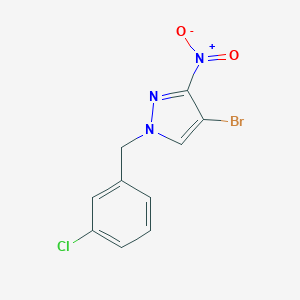

![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
